1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-3-2-4-14(18-12)24-13-7-9-19(10-8-13)17(23)11-20-15(21)5-6-16(20)22/h2-4,13H,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRISQOSKQKKSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be synthesized through multi-step organic synthesis pathways. A typical synthesis route involves the following steps:
Step 1: : Preparation of 6-methylpyridin-2-yl-oxy intermediate through the reaction of 6-methylpyridine with an appropriate oxidizing agent.
Step 2: : Formation of the piperidin-1-yl-oxoethyl intermediate by reacting the above intermediate with a piperidine derivative.
Step 3: : Coupling of the piperidin-1-yl-oxoethyl intermediate with pyrrolidine-2,5-dione using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: : Large-scale production of this compound would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis techniques might be employed to scale up production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: : 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can participate in several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can potentially convert carbonyl groups into alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under anhydrous conditions.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield compounds with additional ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions typically yield derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
This compound has wide-ranging applications across various scientific domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: : Its derivatives might be used as biological probes or as starting materials for the development of bioactive compounds.
Medicine: : Potential use in drug discovery and development, particularly in designing molecules with therapeutic properties.
Industry: : Could be utilized in the development of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids that it binds to or modifies.
Pathways Involved: : It might influence various biochemical pathways by acting as an inhibitor, activator, or modulator of target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Below is a comparative table of the target compound and key analogs from the evidence:
Key Observations:
Substituent Diversity: The target compound's 6-methylpyridinyloxy group contrasts with morpholine (electron-rich oxygen) , fluorophenylpiperazine (dual halogenated aromaticity) , and indolylpiperidine (bulky aromatic substituents) . Pyridine may improve solubility compared to morpholine or indole.
Molecular Weight and Pharmacokinetics :
- The target compound (~343 g/mol) falls within the acceptable range for CNS drugs (typically <450 g/mol). Higher molecular weights in indole derivatives (e.g., 507 g/mol ) may limit blood-brain barrier penetration.
Biological Activity :
- The fluorophenylpiperazine analog showed superior anticonvulsant activity (ED₅₀ = 28.20 mg/kg in 6 Hz test) compared to valproic acid, suggesting halogenation enhances potency. The target compound's pyridine group may offer similar benefits via π-π stacking or hydrogen bonding.
Biological Activity
1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article reviews the available literature, synthesizing findings on its efficacy, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Details |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1797066-90-0 |
| Structure | Structure |
Research indicates that this compound may interact with various biological targets, particularly in the modulation of G-protein-coupled receptors (GPCRs). Its structural components suggest potential activity as a GPR119 agonist, which is known to stimulate glucose-dependent insulin release and promote incretin secretion. This dual mechanism is particularly relevant for diabetes treatment strategies .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties. For instance, it was shown to inhibit pro-inflammatory cytokine production in peripheral blood mononuclear cells (PBMCs) without inducing apoptosis or necrosis at low to moderate concentrations. However, higher concentrations (100 µg/mL) resulted in a slight reduction in cell viability .
In Vivo Studies
In vivo studies further elucidate its pharmacological potential. Animal models treated with the compound showed improved metabolic profiles, including enhanced insulin sensitivity and glucose tolerance. These effects are attributed to its action on pancreatic β-cells and enteroendocrine cells .
Case Studies
- Diabetes Management : A study involving rodent models indicated that administration of the compound led to a significant reduction in blood glucose levels postprandially. The mechanism was linked to enhanced secretion of GLP-1 and insulin from the pancreas .
- Anti-inflammatory Effects : In a controlled study examining inflammatory responses, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls .
Toxicity Profile
The toxicity profile of 1-(2-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione appears favorable at therapeutic doses. Toxicological assessments revealed no significant adverse effects at concentrations used in therapeutic contexts, although caution is advised at higher doses due to observed cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
